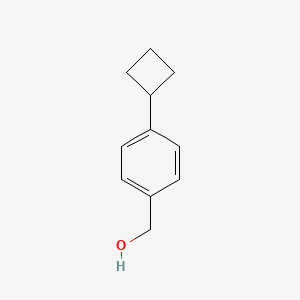

(4-Cyclobutylphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-cyclobutylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c12-8-9-4-6-11(7-5-9)10-2-1-3-10/h4-7,10,12H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYSHZUEXYZRTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Cyclobutylphenyl Methanol and Its Derivatives

General Synthetic Strategies for Arylmethanols

The preparation of arylmethanols, including (4-cyclobutylphenyl)methanol, can be achieved through several reliable synthetic routes. These methods primarily focus on the transformation of carbonyl compounds or the direct functionalization of aromatic rings.

Reduction of Carbonyl Precursors

A primary and widely utilized method for synthesizing arylmethanols is the reduction of the corresponding aromatic aldehydes or ketones. beilstein-journals.orgbritannica.com This transformation can be accomplished using a variety of reducing agents.

Commonly used metal hydride reagents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). britannica.com These reagents are effective but can be sensitive to moisture. tandfonline.com Catalytic hydrogenation, employing hydrogen gas (H₂) in the presence of transition metal catalysts like palladium (Pd), platinum (Pt), or nickel (Ni), is another robust method for this reduction. beilstein-journals.orgbritannica.com

Recent advancements have introduced milder and more selective reduction techniques. For instance, palladium-catalyzed reduction using formic acid as a hydrogen donor has proven effective for converting aromatic aldehydes to alcohols. tandfonline.com Similarly, organosilane-boron trifluoride systems can also facilitate this reduction. acs.org

To synthesize this compound, the precursor 4-cyclobutylbenzaldehyde (B1425307) would be subjected to one of these reduction methods. For example, reacting 4-cyclobutylbenzaldehyde with sodium borohydride in a solvent like methanol (B129727) or ethanol (B145695) at room temperature would yield the desired alcohol. smolecule.com

Table 1: Selected Reducing Agents for the Synthesis of Arylmethanols from Aromatic Aldehydes (This is an interactive table, please click on the headers to sort)

| Reducing Agent | Catalyst | Typical Conditions | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | None | Methanol/Ethanol, Room Temp. | britannica.comsmolecule.com |

| Lithium Aluminum Hydride (LiAlH₄) | None | Diethyl ether, followed by aqueous workup | britannica.com |

| Hydrogen Gas (H₂) | Pd, Pt, or Ni | Atmospheric or higher pressure | beilstein-journals.orgbritannica.com |

| Formic Acid | Pd(OAc)₂ and Cy₃P | - | tandfonline.com |

Grignard or Organolithium Reagent Addition

The Grignard reaction provides a powerful tool for constructing alcohols by forming new carbon-carbon bonds. organic-chemistry.orgorganicchemistrytutor.com To synthesize a primary arylmethanol like this compound, the corresponding Grignard reagent, in this case, 4-cyclobutylphenylmagnesium bromide, would be reacted with formaldehyde. organic-chemistry.orgorganicchemistrytutor.comlibretexts.orgleah4sci.com The reaction initially forms an alkoxide, which is then protonated during an acidic workup to yield the final alcohol. wisc.edu

Similarly, an organolithium reagent, such as 4-cyclobutylphenyllithium, could be used in place of the Grignard reagent to achieve the same transformation.

Other Established Synthetic Routes

Beyond the two primary methods, other synthetic strategies exist for preparing benzylic alcohols. These include:

Decarboxylative Hydroxylation: This method involves the conversion of a carboxylic acid to a benzylic alcohol. acs.org

C-H Oxidation: Direct oxidation of a benzylic C-H bond can yield the corresponding alcohol. nih.gov This approach often requires specific catalysts to control the oxidation and prevent the formation of the corresponding ketone. nih.govorganic-chemistry.org

Cross-Coupling Reactions: Modern cross-coupling methods, such as those utilizing photoredox and nickel dual catalysis, can couple aryl halides with α-hydroxyalkyltrifluoroborates to directly form secondary benzylic alcohols. nih.gov While this specific example leads to secondary alcohols, related cross-coupling strategies can be adapted for primary alcohol synthesis.

Synthesis of Substituted Phenyl-Cyclobutyl Moieties

The creation of the core (4-cyclobutylphenyl) structure is a critical step. This can be achieved through several synthetic pathways, often involving the formation of a carbon-carbon bond between the phenyl ring and the cyclobutyl group.

One common approach is the cross-coupling of an aryl halide with a cyclobutyl organometallic reagent. For example, a palladium-catalyzed reaction between 4-iodobenzaldehyde (B108471) and cyclobutylzinc bromide can be used to synthesize 4-cyclobutylbenzaldehyde, the direct precursor to this compound. google.com

Another strategy involves the Friedel-Crafts acylation of cyclobutylbenzene (B3052708) with a suitable acylating agent, followed by reduction of the resulting ketone. For instance, cyclobutyl phenyl ketone can be synthesized and subsequently reduced to form the alcohol. ontosight.ai The synthesis of cyclobutylarenes can also be achieved through reductive decyanation methods. beilstein-journals.orgnih.gov

Derivatization Strategies of this compound

Once this compound is synthesized, it can be further modified through various derivatization reactions, with esterification being a prominent example.

Esterification Reactions

Esterification involves the reaction of an alcohol with a carboxylic acid or its derivative to form an ester. chemguide.co.uk The Fischer esterification is a classic method where the alcohol and a carboxylic acid are heated in the presence of an acid catalyst, typically concentrated sulfuric acid. chemguide.co.uklibretexts.org This reaction is reversible, and to drive it towards the product, the water formed during the reaction is often removed. chemguide.co.uk

For example, reacting this compound with a carboxylic acid (RCOOH) under acidic conditions would yield the corresponding (4-cyclobutylphenyl)methyl ester. The reaction conditions, such as temperature and the molar ratio of reactants, can be optimized to improve the yield. google.comresearchgate.net

Etherification Reactions

Etherification of the hydroxyl group in this compound allows for the introduction of various alkyl or aryl groups, leading to a diverse range of ether derivatives. Standard Williamson ether synthesis is a common method employed. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide intermediate. This nucleophilic alkoxide then undergoes a substitution reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether.

Another approach involves acid-catalyzed etherification, particularly for the synthesis of symmetrical ethers or when using other alcohols as reagents. While less common for producing unsymmetrical ethers from primary alcohols like this compound due to the potential for side reactions, it remains a viable synthetic tool under specific conditions.

The resulting ether derivatives of this compound are often investigated for their potential applications in medicinal chemistry and materials science, where the modification of the hydroxyl group can significantly alter the compound's physicochemical properties.

Oxidation Reactions

The primary alcohol functional group of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. libretexts.orgsavemyexams.comchemguide.co.uk

Oxidation to Aldehyde: Selective oxidation to (4-cyclobutylphenyl)carbaldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. chemguide.co.uk Reagents such as pyridinium (B92312) chlorochromate (PCC) in an anhydrous solvent like dichloromethane (B109758) (CH2Cl2) are effective for this transformation. saskoer.ca Another method involves using a solution of sodium or potassium dichromate(VI) acidified with dilute sulfuric acid, where an excess of the alcohol is used and the aldehyde is distilled off as it forms to prevent further oxidation. libretexts.orgchemguide.co.uk

Oxidation to Carboxylic Acid: Stronger oxidizing agents or more vigorous reaction conditions will fully oxidize the primary alcohol to (4-cyclobutylphenyl)carboxylic acid. libretexts.org Common reagents for this purpose include potassium permanganate (B83412) (KMnO4), or an excess of acidified potassium dichromate(VI) under reflux conditions. chemguide.co.ukdtic.mil The reaction first forms the aldehyde, which is then further oxidized to the carboxylic acid. libretexts.orgchemguide.co.uk Sodium perborate (B1237305) in acetic acid is another effective reagent for oxidizing aromatic aldehydes to their corresponding carboxylic acids. organic-chemistry.org

The resulting aldehydes and carboxylic acids are valuable intermediates for further synthetic modifications.

Table 1: Oxidation Reactions of this compound

| Starting Material | Product | Reagent(s) | Conditions |

| This compound | (4-Cyclobutylphenyl)carbaldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous CH2Cl2 |

| This compound | (4-Cyclobutylphenyl)carbaldehyde | Acidified K2Cr2O7 | Excess alcohol, distillation |

| This compound | (4-cyclobutylphenyl)carboxylic acid | Potassium Permanganate (KMnO4) | Aqueous solution |

| This compound | (4-cyclobutylphenyl)carboxylic acid | Excess Acidified K2Cr2O7 | Reflux |

Functionalization of the Cyclobutyl Ring

Direct functionalization of the cyclobutyl ring in derivatives of this compound presents a synthetic challenge but offers a pathway to novel analogs. nih.gov The rigidity and unique geometry of the cyclobutane (B1203170) ring can enhance pharmacological properties like metabolic stability. nih.gov

One strategy involves C-H functionalization. nih.gov Rhodium-catalyzed C-H insertion reactions, for instance, can introduce new substituents onto the cyclobutane ring. nih.gov These reactions often utilize a directing group to control the regioselectivity of the functionalization.

Another approach is through the functionalization of a ketone derivative. For example, aryl-cyclobutyl ketones can undergo a Norrish-Yang cyclization to form bicyclo[1.1.1]pentan-2-ol intermediates. These intermediates can then undergo palladium-catalyzed C-C bond cleavage and functionalization to introduce various aryl, heteroaryl, alkenyl, and alkynyl groups at the 3-position of the cyclobutane ring with cis-selectivity. nih.gov While this method doesn't directly start from this compound, the resulting functionalized cyclobutyl phenyl ketones could potentially be reduced to the corresponding alcohols.

These advanced methods provide access to a wider range of structurally diverse compounds with modified cyclobutyl moieties.

Boronic Acid and Other Organometallic Derivatives

The synthesis of boronic acid and other organometallic derivatives of this compound significantly expands its synthetic utility, particularly for cross-coupling reactions like the Suzuki-Miyaura coupling. nih.govcuny.edu

(4-Cyclobutylphenyl)boronic acid is a key derivative. ambeed.combldpharm.com A common method for its synthesis involves the reaction of a Grignard reagent, formed from a halo-(4-cyclobutylphenyl) precursor, with a trialkyl borate (B1201080) ester at low temperatures. nih.govgoogle.com Subsequent hydrolysis of the resulting boronic ester yields the desired boronic acid. google.com Another approach is the palladium-catalyzed cross-coupling reaction of an aryl halide with a diboronic acid reagent, a method discovered by Miyaura. nih.gov

Once formed, (4-cyclobutylphenyl)boronic acid can participate in Suzuki-Miyaura cross-coupling reactions with various aryl or vinyl halides to form new carbon-carbon bonds. nih.govcuny.edu For instance, the coupling of potassium cyclobutyltrifluoroborate (B12209022) with 1-(4-chlorophenyl)-1H-pyrrole, using a palladium catalyst, has been reported to produce 1-(4-cyclobutylphenyl)-1H-pyrrole. cuny.edu

Other organometallic derivatives can also be prepared. For example, organoaluminum compounds can be synthesized and used in various chemical transformations. epo.org These organometallic reagents are powerful tools for creating complex molecules from the this compound framework.

Table 2: Synthesis of Boronic Acid and Cross-Coupling Reactions

| Reactant 1 | Reactant 2 | Product | Catalyst/Reagents | Reaction Type |

| Halo-(4-cyclobutylphenyl) precursor | Trialkyl borate | (4-Cyclobutylphenyl)boronic acid | 1. Mg, 2. H3O+ | Grignard/Borylation |

| Aryl halide | Diboronic acid reagent | (4-Cyclobutylphenyl)boronic acid | Palladium catalyst | Miyaura Borylation |

| Potassium cyclobutyltrifluoroborate | 1-(4-Chlorophenyl)-1H-pyrrole | 1-(4-Cyclobutylphenyl)-1H-pyrrole | Palladium catalyst | Suzuki-Miyaura Coupling |

Nucleophilic Addition Reactions

The hydroxyl group of this compound can act as a nucleophile, attacking electrophilic centers. This reactivity is fundamental to the formation of ethers, esters, and acetals.

This compound can react with aldehydes or ketones in the presence of an acid catalyst to form acetals or ketals, respectively. The generally accepted mechanism for this reversible reaction proceeds as follows youtube.com:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the aldehyde or ketone, increasing the electrophilicity of the carbonyl carbon. youtube.com

Nucleophilic Attack: A molecule of this compound attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a hemiacetal or hemiketal. youtube.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the original carbonyl oxygen.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized carbocation (an oxocarbenium ion). youtube.com

Second Nucleophilic Attack: A second molecule of this compound attacks the oxocarbenium ion. youtube.com

Deprotonation: The final step involves the deprotonation of the newly added alcohol's oxygen, regenerating the acid catalyst and yielding the final acetal (B89532) or ketal product.

To favor the formation of the acetal or ketal, water is typically removed from the reaction mixture, shifting the equilibrium to the product side in accordance with Le Chatelier's principle. youtube.com

The esterification of this compound with a carboxylic acid, commonly known as Fischer esterification, is an acid-catalyzed nucleophilic acyl substitution. The reaction is reversible and the mechanism involves several key steps rdd.edu.iqugm.ac.id:

Protonation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the hydroxyl group of this compound attacks the electrophilic carbonyl carbon of the protonated carboxylic acid. This results in the formation of a tetrahedral intermediate. taylorandfrancis.com

Proton Transfer: A proton is transferred from the oxonium ion (formed from the alcohol's oxygen) to one of the hydroxyl groups of the tetrahedral intermediate.

Elimination of Water: The protonated hydroxyl group departs as a water molecule, a good leaving group, regenerating the carbonyl group and forming a protonated ester.

Deprotonation: A base (such as water or another molecule of the alcohol) removes the proton from the carbonyl oxygen of the ester, regenerating the acid catalyst and yielding the final ester product.

The kinetics of esterification are influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants. rdd.edu.iqugm.ac.idresearchgate.net Increasing the temperature generally increases the reaction rate. rdd.edu.iqugm.ac.id

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. This compound can participate in these reactions, which can be catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-Catalyzed Transesterification:

The mechanism is analogous to Fischer esterification masterorganicchemistry.com:

Protonation: The carbonyl oxygen of the starting ester is protonated by the acid catalyst.

Nucleophilic Attack: this compound acts as a nucleophile and attacks the carbonyl carbon.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Proton Transfer: A proton is transferred to the leaving alkoxy group.

Elimination: The original alcohol (alkoxy group) is eliminated.

Deprotonation: The protonated new ester is deprotonated to give the final product.

Base-Catalyzed Transesterification:

This mechanism involves the formation of a more potent nucleophile masterorganicchemistry.com:

Alkoxide Formation: The base removes a proton from this compound to form the corresponding alkoxide.

Nucleophilic Attack: The newly formed, highly nucleophilic alkoxide attacks the carbonyl carbon of the ester.

Tetrahedral Intermediate: A tetrahedral intermediate with a negative charge on the oxygen is formed.

Elimination: The original alkoxide is eliminated as a leaving group, forming the new ester.

Using a large excess of the reactant alcohol can drive the equilibrium towards the desired product. masterorganicchemistry.com

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS). The substituents on the ring, the cyclobutyl group and the hydroxymethyl group, influence the rate and regioselectivity of these reactions. Both the alkyl (cyclobutyl) and the hydroxymethyl groups are activating and ortho-, para-directing. colorado.edulibretexts.org Therefore, incoming electrophiles will preferentially add to the positions ortho and para to these groups. masterorganicchemistry.com

Common EAS reactions include masterorganicchemistry.com:

Nitration: Introduction of a nitro group (-NO2).

Halogenation: Introduction of a halogen atom (-Br, -Cl).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group.

The mechanism for these reactions generally involves two steps masterorganicchemistry.com:

Attack by the Aromatic Ring: The π electrons of the benzene ring act as a nucleophile and attack the electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comquora.com

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

The activating nature of the cyclobutyl and hydroxymethyl groups means that this compound will react faster than benzene in EAS reactions. libretexts.org

Radical Reactions

This compound, being a benzylic alcohol, is susceptible to radical reactions, particularly at the benzylic position. jove.com One such reaction is oxidation using reagents like activated manganese(IV) dioxide (MnO2). The mechanism is believed to proceed via a radical intermediate jove.com:

Adsorption: The alcohol adsorbs onto the surface of the MnO2.

Ester Formation: The hydroxyl group of the alcohol adds to the manganese, forming an ester-like intermediate. jove.com

Hydrogen Atom Abstraction: A hydrogen atom is transferred from the benzylic carbon to an oxygen atom on the manganese, generating a resonance-stabilized benzylic radical and reducing Mn(IV) to Mn(III). jove.com

Product Formation: Further electron rearrangement leads to the formation of the corresponding aldehyde, (4-cyclobutyl)benzaldehyde, and Mn(II). jove.com

Other radical reactions can also be initiated at the benzylic position, such as radical halogenation. Additionally, some studies have explored the generation of benzyl (B1604629) radicals from benzylic alcohols for use in cross-coupling reactions. researchgate.netrsc.orgbohrium.com

Mechanistic Investigations using Isotopic Labeling

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the path of atoms throughout a chemical transformation. For benzylic alcohols, isotopes of hydrogen (deuterium, tritium) and carbon (13C, 14C) are commonly employed. nih.govresearchgate.net

Similarly, in esterification, labeling the oxygen of the alcohol with 18O can confirm that it is the C-O bond of the carboxylic acid that breaks, not the C-O bond of the alcohol. Studies on benzyl alcohol have also utilized isotopic labeling to understand enzymatic reaction mechanisms and stereospecificity. nih.govresearchgate.netepa.govtunonlab.com

Data Tables

Table 1: Influence of Reactant Molar Ratio on Esterification Conversion This table is a generalized representation based on typical esterification kinetics and is not specific to this compound due to a lack of specific data in the search results.

| Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (min) | Approximate Conversion (%) |

|---|---|---|---|

| 5:1 | 60 | 120 | 75 |

| 10:1 | 60 | 120 | 85 |

| 20:1 | 60 | 120 | >95 |

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Benzenes This table illustrates the general directing effects of activating groups similar to those on this compound.

| Substituent | Type | Directing Effect | Reactivity vs. Benzene |

|---|---|---|---|

| -CH₂CH₂CH₂CH₃ (Butyl) | Alkyl (Activating) | Ortho, Para | More Reactive |

| -CH₂OH (Hydroxymethyl) | Weakly Activating | Ortho, Para | More Reactive |

Physicochemical Properties

The physical and chemical properties of (4-Cyclobutylphenyl)methanol are determined by its molecular structure. The following table includes identifiers and computed properties for the compound. Experimental data for properties such as melting and boiling points are not widely reported.

| Property | Value | Source |

| CAS Number | 1379071-08-5 | chemscene.com |

| Molecular Formula | C₁₁H₁₄O | chemscene.com |

| Molecular Weight | 162.23 g/mol | chemscene.com |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | chemscene.com |

| LogP (Computed) | 2.4464 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Hydrogen Bond Acceptors | 1 | chemscene.com |

| Rotatable Bonds | 2 | chemscene.com |

Advanced Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for determining the precise arrangement of atoms within a molecule. Through the analysis of proton (¹H) and carbon-13 (¹³C) nuclei, along with their interactions, a definitive structural map can be constructed.

Proton NMR (¹H NMR)

The ¹H NMR spectrum of (4-Cyclobutylphenyl)methanol provides critical information about the chemical environment of each proton. pitt.edu The signals in the spectrum are characterized by their chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J), which reveal the number of neighboring protons. researchgate.net The chemical shifts are typically reported in parts per million (ppm) relative to a standard reference compound. googleapis.com

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ar-H (ortho to CH₂OH) | ~7.30 | Doublet | ~8.0 | 2H |

| Ar-H (ortho to cyclobutyl) | ~7.20 | Doublet | ~8.0 | 2H |

| -CH ₂OH | ~4.65 | Singlet | - | 2H |

| -CH (cyclobutyl) | ~3.50 | Quintet | ~8.5 | 1H |

| -CH ₂(cyclobutyl, axial) | ~2.35 | Multiplet | - | 2H |

| -CH ₂(cyclobutyl, equatorial) | ~2.10 | Multiplet | - | 2H |

| -CH ₂(cyclobutyl) | ~1.95 | Multiplet | - | 1H |

| -CH ₂(cyclobutyl) | ~1.85 | Multiplet | - | 1H |

| -OH | Variable | Singlet (broad) | - | 1H |

Note: Chemical shifts can be influenced by solvent, concentration, and temperature. ckgas.comeurisotop.com

Carbon-13 NMR (¹³C NMR)

Complementing the proton data, ¹³C NMR spectroscopy identifies the chemical environment of each carbon atom in the molecule. oregonstate.edu The spectrum displays a single peak for each unique carbon, with its chemical shift indicating its electronic environment.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| Ar-C (quaternary, attached to CH₂OH) | ~141.0 |

| Ar-C (quaternary, attached to cyclobutyl) | ~148.0 |

| Ar-C H (ortho to CH₂OH) | ~127.5 |

| Ar-C H (ortho to cyclobutyl) | ~126.0 |

| -C H₂OH | ~65.0 |

| -C H(cyclobutyl) | ~45.5 |

| -C H₂(cyclobutyl) | ~34.0 |

| -C H₂(cyclobutyl) | ~18.5 |

Note: The assignments are based on predicted chemical shifts and comparison with similar structures.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed. youtube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu For this compound, COSY would show correlations between the aromatic protons on the same ring and among the protons of the cyclobutyl group, confirming their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon-proton pairs. columbia.edu This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For instance, the signal at ~4.65 ppm would correlate with the carbon at ~65.0 ppm, confirming the -CH₂OH group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. neu.edu.tr

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. measurlabs.comutmb.edu For this compound (C₁₁H₁₄O), the expected exact mass can be calculated and compared to the experimental value to confirm the elemental composition. chemscene.comfda.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₄O |

| Calculated Exact Mass | 162.1045 |

| Observed m/z | ~162.1045 |

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analysis of the resulting product ions. jeolusa.com This technique helps to elucidate the structure by identifying characteristic neutral losses and fragment ions. researchgate.netnih.gov The fragmentation of benzyl (B1604629) alcohols often involves the loss of a hydrogen atom, a hydroxyl radical, or water. libretexts.org

Table 4: Major Fragment Ions in the MS/MS Spectrum of this compound

| m/z | Proposed Fragment Structure/Neutral Loss |

| 161 | [M-H]⁺ |

| 145 | [M-OH]⁺ |

| 144 | [M-H₂O]⁺ |

| 133 | [M-C₂H₅]⁺ (Loss of ethyl from cyclobutyl) |

| 119 | [M-C₃H₇]⁺ (Loss of propyl from cyclobutyl) |

| 105 | [C₇H₅O]⁺ (Tropylium-like ion after rearrangement) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Note: The fragmentation pattern provides a fingerprint that can be used to confirm the structure of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hybrid technique that separates compounds in a sample followed by their detection and identification based on their mass-to-charge ratio (m/z). nih.gov For the analysis of this compound, LC-MS provides crucial information on its molecular weight and can help in identifying related impurities. nih.gov In a typical setup, an Agilent 1200 LC-MS system or equivalent can be employed. amazonaws.com The chromatographic separation is often achieved using a gradient elution, for instance, a 3-minute gradient from 4% to 100% acetonitrile (B52724) (containing 0.025% trifluoroacetic acid) in water (also containing 0.025% trifluoroacetic acid). amazonaws.com

The mass spectrometer, often a triple quadrupole or a time-of-flight (TOF) analyzer, provides mass data. nih.govjapsonline.com For targeted analysis, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode offers high sensitivity and specificity. nih.gov High-resolution mass spectrometry (HRMS) platforms are invaluable for suspect and non-target screening, especially when reference standards are unavailable. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. etamu.edu The sample is first vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. etamu.eduepa.gov The separated components then enter the mass spectrometer, where they are ionized, and the resulting fragments are detected. etamu.edu

Time-of-Flight Mass Spectrometry (TOF-MS)

Time-of-Flight Mass Spectrometry (TOF-MS), particularly when coupled with liquid chromatography (LC-TOF-MS), is instrumental in determining the accurate molecular mass of this compound. nih.gov This high-resolution technique provides superior mass accuracy, often better than 5 ppm, which is critical for confirming the elemental composition of the molecule and its metabolites. nih.gov

LC-TOF-MS analysis can be performed using an electrospray ionization (ESI) source. nih.gov The high resolving power of TOF-MS allows for the clear differentiation of ions with very similar mass-to-charge ratios, which might be indistinguishable with lower-resolution instruments. nih.gov For instance, in the analysis of related cyclic phenone metabolites, LC-TOF-MS was crucial in distinguishing between ions of m/z 205 and m/z 187 and excluding potential ammonia (B1221849) adducts based on mass accuracy. nih.gov This capability is essential for the structural elucidation of unknown compounds or metabolites related to this compound. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds. libretexts.org

Key expected peaks for this compound include:

O-H Stretch: A strong, broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl (-OH) group in an alcohol. libretexts.orgdocbrown.info

C-H Stretch (Aromatic): Absorption bands typically appearing just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Absorption bands appearing just below 3000 cm⁻¹, corresponding to the C-H bonds in the cyclobutyl and methylene (B1212753) groups. mdpi.com

C-O Stretch: A strong absorption band in the fingerprint region, typically between 1260-1000 cm⁻¹, indicating the presence of the carbon-oxygen single bond of the primary alcohol. docbrown.inforesearchgate.net

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region, characteristic of the benzene (B151609) ring.

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule, which can be used for its definitive identification by comparing it to a reference spectrum. docbrown.info

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| Hydroxyl (-OH) | 3400 - 3200 (broad, strong) | O-H Stretch |

| Aromatic C-H | > 3000 | C-H Stretch |

| Aliphatic C-H | < 3000 | C-H Stretch |

| Aromatic C=C | 1600 - 1450 | C=C Stretch |

| Alcohol C-O | 1260 - 1000 (strong) | C-O Stretch |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov The pattern of diffracted spots provides information about the crystal's unit cell dimensions and symmetry, while the intensities of the spots are used to calculate an electron density map, from which the precise arrangement of atoms in the molecule can be determined. nih.gov

While X-ray crystallography provides unparalleled structural detail, its application requires the growth of high-quality single crystals of this compound, which can be a challenging process. As of now, specific crystallographic data for this compound is not publicly documented. However, the technique remains a powerful potential tool for elucidating its exact solid-state conformation and intermolecular interactions, such as hydrogen bonding. The development of computational methods, like those used to model conformational heterogeneity in other proteins, may also offer insights into its dynamic structural properties. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for determining the purity and quantifying the amount of this compound in a sample. scispace.com The method separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column. scispace.com

For pharmaceutical and chemical analysis, HPLC offers robustness, versatility, and high resolving power. americanpharmaceuticalreview.com A typical HPLC system consists of a solvent delivery system, a sample injector, a column, a detector (commonly a UV-Vis detector), and a data acquisition system. scispace.com The choice of column, mobile phase, flow rate, and detector wavelength are critical parameters that must be optimized to achieve a good separation of the main compound from any impurities. scispace.com

Reversed-Phase HPLC Applications

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC, estimated to be used in over 65% of all HPLC separations due to its simplicity and broad applicability. scispace.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile or methanol (B129727). chromatographyonline.com

A typical RP-HPLC method for analyzing this compound would involve:

Column: A C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 3 µm particle size). japsonline.com

Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or ammonium (B1175870) formate) and methanol or acetonitrile. japsonline.comelementlabsolutions.com The choice between methanol and acetonitrile can affect the selectivity of the separation. chromatographyonline.com

Detection: UV detection at a wavelength where the phenyl group of the molecule absorbs, typically around 254 nm.

Injecting the sample in a solvent weaker than the mobile phase is generally recommended to ensure good peak shape. sepscience.com If a stronger solvent is used for sample dissolution, the injection volume should be kept small to avoid peak distortion. sepscience.com Method validation would be performed to establish parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ). japsonline.com

| Parameter | Typical Condition |

| Chromatographic Mode | Reversed-Phase (RP-HPLC) |

| Stationary Phase | C18 (Octadecylsilane) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol or Acetonitrile |

| Elution | Gradient |

| Detection | UV Absorbance (e.g., 254 nm) |

Chiral HPLC for Enantiomeric Purity

The determination of the enantiomeric purity of this compound is a critical analytical step, particularly in contexts where stereoisomeric composition influences biological activity or material properties. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for resolving and quantifying the individual enantiomers of this compound. This approach offers high resolution, sensitivity, and reproducibility, making it indispensable for quality control and research. americanpharmaceuticalreview.com

The fundamental principle of chiral HPLC lies in the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase. csfarmacie.cz Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), are widely employed due to their broad applicability and excellent enantioselective recognition capabilities for a diverse range of chiral compounds. bujnochem.comnih.govmdpi.com Specifically, derivatives like amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) have proven effective in separating enantiomers of various aromatic alcohols. bujnochem.comfagg-afmps.be

The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers of this compound and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer due to steric and electronic interactions, such as hydrogen bonding, π-π interactions, and dipole-dipole interactions, leading to different retention times on the column and, consequently, their separation. chromatographyonline.com

Method development for the chiral separation of this compound typically involves screening various CSPs and mobile phase compositions to achieve optimal resolution. d-nb.info The choice of mobile phase is crucial; common systems include normal-phase (e.g., hexane/isopropanol), polar organic (e.g., pure methanol or ethanol), and reversed-phase modes. nih.govmdpi.com The addition of small amounts of additives, such as diethylamine (B46881) (DEA) or trifluoroacetic acid (TFA), can significantly improve peak shape and resolution by minimizing undesirable interactions with residual silanol (B1196071) groups on the silica (B1680970) support. fagg-afmps.beresearchgate.net

For the analysis of this compound, a polar organic mode using a mobile phase containing methanol or ethanol (B145695) is often a successful starting point. csfarmacie.czmdpi.com The elution order of the enantiomers can sometimes be influenced by the specific CSP and mobile phase combination used. d-nb.info

A representative, optimized chiral HPLC method for determining the enantiomeric purity of this compound is detailed in the interactive data table below. This table summarizes the key chromatographic parameters and expected performance metrics based on established research findings for structurally similar compounds.

Table 1: Illustrative Chromatographic Conditions for Chiral HPLC Analysis of this compound

| Parameter | Value | Rationale/Reference |

| Column | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD) | Polysaccharide-based CSPs are highly effective for a wide range of chiral separations. bujnochem.comnih.gov |

| Dimensions | 250 mm x 4.6 mm, 5 µm | Standard analytical column dimensions provide good efficiency and resolution. orientjchem.org |

| Mobile Phase | n-Hexane / Ethanol (90:10, v/v) | A common normal-phase eluent system for chiral separations of aromatic alcohols. mdpi.com |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm I.D. column to ensure optimal separation. researchgate.net |

| Temperature | 25 °C | Controlled temperature ensures reproducible retention times and resolution. d-nb.info |

| Detection | UV at 220 nm | The phenyl group in the compound allows for strong UV absorbance at this wavelength. |

| Injection Volume | 10 µL | A standard volume for analytical HPLC. |

| Expected Retention Time (Enantiomer 1) | ~ 8.5 min | Hypothetical value based on typical retentivity on this type of phase. |

| Expected Retention Time (Enantiomer 2) | ~ 10.2 min | Hypothetical value demonstrating separation. |

| Resolution (Rs) | > 2.0 | A resolution value greater than 1.5 indicates baseline separation, which is desirable for accurate quantification. fagg-afmps.be |

| Enantiomeric Excess (% ee) Calculation | `(% ee) = [ | Area₁ - Area₂ |

The successful application of such a method allows for the precise determination of the enantiomeric excess (% ee), a critical quality attribute that defines the enantiomeric purity of a this compound sample. sigmaaldrich.com The robustness of the method can be ensured by systematically evaluating the effect of small variations in mobile phase composition, flow rate, and temperature on the resolution and retention times of the enantiomers. orientjchem.org

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular structure, providing detailed information about its energy, electron distribution, and geometric stability.

The electronic structure of (4-Cyclobutylphenyl)methanol dictates its reactivity and intermolecular interactions. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a crucial indicator of molecular chemical stability and reactivity. For aromatic alcohols like this compound, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO is also associated with the π-system of the ring.

A molecular electrostatic potential (MEP) map can further illustrate the electronic landscape. In this compound, the MEP would show a negative potential (red/yellow) around the oxygen atom of the hydroxyl group, indicating a region of high electron density and a likely site for electrophilic attack or hydrogen bond acceptance. The hydrogen of the hydroxyl group would exhibit a positive potential (blue), marking it as a hydrogen bond donor site.

Table 1: Illustrative Electronic Properties Calculated for Aromatic Alcohols Note: The following values are representative examples for similar small aromatic molecules and are for illustrative purposes only, as specific quantum chemical studies on this compound are not publicly available.

| Property | Typical Value Range | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.0 to -2.5 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 eV | Correlates with chemical stability and reactivity. |

| Dipole Moment | 1.5 to 2.5 D | Measures molecular polarity. |

The four-membered cyclobutyl ring is not planar. A planar conformation would suffer from significant angle strain, with C-C-C bond angles of 90° instead of the ideal 109.5°, and high torsional strain due to the eclipsing of all hydrogen atoms. libretexts.orgic.ac.uk To alleviate this strain, the cyclobutyl ring adopts a puckered or "butterfly" conformation. libretexts.orgic.ac.uk This non-planar structure reduces torsional strain by staggering the C-H bonds, although it slightly increases angle strain by decreasing the bond angles to approximately 88°. libretexts.org

The ring can undergo a "ring-flipping" process, rapidly interconverting between two equivalent puckered conformations through a higher-energy planar transition state. The energy barrier for this inversion is typically low, around 1.45 kcal/mol. slideshare.net For a substituted cyclobutane (B1203170) like this compound, the bulky phenylmethanol group would preferentially occupy a pseudo-equatorial position in the puckered conformation to minimize steric hindrance with the adjacent ring hydrogens. Computational studies, combining methods like DFT and molecular dynamics (MD) simulations, are used to determine the preferred ring-puckering and the influence of the substituent on this conformational preference. acs.orgnih.gov

Table 2: Strain Contributions in Cyclobutane Conformations

| Strain Type | Planar Conformation | Puckered (Butterfly) Conformation |

|---|---|---|

| Angle Strain | Present (90° angles) | Increased (≈88° angles) |

| Torsional Strain | High (all C-H bonds eclipsed) | Reduced (C-H bonds are more staggered) |

| Steric Strain | Low | Low |

| Overall Stability | Less Stable (Transition State) | More Stable (Ground State) |

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. nih.gov This method is crucial in drug discovery for identifying potential therapeutic targets and understanding binding mechanisms at an atomic level. nih.gov

The binding mechanism of this compound would be governed by the non-covalent interactions its distinct chemical moieties can form with amino acid residues in a protein's binding pocket. nih.gov

Hydrogen Bonding: The primary interaction driver would be the hydroxyl (-OH) group, which can act as both a hydrogen bond donor (with its hydrogen) and a hydrogen bond acceptor (with its oxygen). It would likely interact with polar or charged residues like serine, threonine, aspartate, glutamate, or histidine.

Aromatic Interactions: The phenyl ring can engage in several types of interactions, including π-π stacking (face-to-face or edge-to-face) with aromatic residues like phenylalanine, tyrosine, and tryptophan, and cation-π interactions with positively charged residues such as lysine (B10760008) and arginine. nih.govbrylinski.org

Hydrophobic Interactions: The non-polar cyclobutyl ring and the carbon framework of the phenyl ring are significant contributors to hydrophobic interactions. These parts of the molecule would favorably interact with non-polar residues like leucine, isoleucine, valine, and alanine, driving the displacement of water molecules from the binding site. unina.it

Table 3: Potential Ligand-Protein Interactions for this compound

| Molecular Moiety | Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydroxyl Group (-OH) | Hydrogen Bond (Donor/Acceptor) | Ser, Thr, Asp, Glu, His, Gln, Asn |

| Phenyl Ring | π-π Stacking, T-shaped Stacking | Phe, Tyr, Trp |

| Phenyl Ring | Cation-π Interaction | Lys, Arg |

| Cyclobutyl & Phenyl Rings | Hydrophobic (van der Waals) | Ala, Val, Leu, Ile, Pro, Met |

The stability of the docked ligand-receptor complex is initially estimated by a scoring function, which calculates a binding energy (or affinity) in units such as kcal/mol. mdpi.com A more negative binding energy suggests a more stable and favorable interaction.

To further assess the stability and dynamics of the predicted binding pose, Molecular Dynamics (MD) simulations are employed. mdpi.com An MD simulation tracks the movement of atoms in the complex over time, providing insights into its flexibility and the persistence of key interactions. youtube.com The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand's position relative to its initial docked pose. A low and stable RMSD value over the course of the simulation (e.g., nanoseconds to microseconds) indicates that the ligand maintains a consistent binding mode, suggesting a stable complex. researchgate.netrsc.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). acs.orgnih.gov These models are expressed as mathematical equations that can predict the activity or property of new, untested molecules.

For a series of analogs of this compound, a QSAR study would involve synthesizing or computationally designing derivatives with varied substituents on the phenyl ring or modifications to the cyclobutyl group. nih.gov The biological activity of each compound would be measured experimentally. Subsequently, a wide range of molecular descriptors would be calculated for each analog. These descriptors quantify various aspects of the molecule's structure:

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which measures lipophilicity.

Electronic Descriptors: Derived from quantum chemical calculations, including HOMO/LUMO energies, dipole moment, and atomic charges.

Steric/Topological Descriptors: Such as molecular weight, molar refractivity, and shape indices.

Statistical methods, like multiple linear regression or machine learning algorithms, are then used to build a model that links a combination of these descriptors to the observed activity. nih.gov Such models can reveal that, for instance, increasing hydrophobicity at a certain position enhances activity, while bulky substituents at another position are detrimental. This provides a rational basis for designing more potent or selective compounds. nih.govresearchgate.net

Table 4: Common Molecular Descriptors Used in QSAR/QSPR Studies

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Hydrophobic | logP | Lipophilicity, membrane permeability |

| Electronic | HOMO/LUMO energies, Dipole Moment | Reactivity, polarity, electrostatic interactions |

| Steric | Molar Refractivity (MR), Molecular Volume | Molecular size and bulk |

| Topological | Wiener Index, Kier & Hall Connectivity | Molecular branching and connectivity |

Medicinal Chemistry and Pharmacological Relevance of 4 Cyclobutylphenyl Methanol Derivatives

Role as a Synthetic Scaffold in Drug Discovery

The (4-cyclobutylphenyl)methanol framework serves as a versatile synthetic scaffold in drug discovery, offering a unique combination of structural features that are advantageous for developing targeted therapies. The cyclobutyl group, a four-membered carbocycle, imparts a degree of three-dimensionality and conformational rigidity that is increasingly sought after in modern medicinal chemistry. nih.govru.nlvilniustech.lt This rigidity can help in pre-organizing the molecule for optimal interaction with a biological target, potentially leading to higher potency and selectivity. pharmablock.com

The phenylmethanol portion of the scaffold provides a readily modifiable platform for introducing a variety of functional groups and building blocks. This allows for the systematic exploration of the chemical space around the core structure to optimize pharmacokinetic and pharmacodynamic properties. The aryl ring can be substituted to modulate electronic properties and to introduce specific interactions with the target protein, such as hydrogen bonding or hydrophobic interactions. The benzylic hydroxyl group can act as a hydrogen bond donor or acceptor and serves as a convenient handle for further chemical elaboration.

The incorporation of the cyclobutyl moiety can offer several benefits in drug design, including:

Filling Hydrophobic Pockets: The non-polar nature and specific spatial arrangement of the cyclobutyl ring make it well-suited to occupy hydrophobic pockets within protein binding sites. nih.gov

Improving Metabolic Stability: The replacement of more metabolically labile groups with a cyclobutyl ring can enhance the metabolic stability of a drug candidate, leading to improved pharmacokinetic profiles. pharmablock.com

Enhancing Potency and Selectivity: The defined conformation of the cyclobutyl group can lead to more precise interactions with the target, thereby improving potency and selectivity against off-target proteins. pharmablock.com

Increasing Three-Dimensionality: Moving away from flat, aromatic structures towards more three-dimensional molecules is a current trend in drug discovery to access novel chemical space and improve drug-like properties. The cyclobutyl group is an excellent tool for achieving this. nih.govnih.gov

The utility of the this compound scaffold is exemplified in its application to the development of inhibitors for challenging drug targets, as will be discussed in the subsequent sections.

Structure-Activity Relationship (SAR) Studies of Substituted (4-Cyclobutylphenyl)methanols

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies have been instrumental in optimizing their potency and selectivity for specific biological targets.

Impact of Cyclobutylphenyl Moiety on Biological Activity

The cyclobutylphenyl moiety plays a crucial role in the biological activity of its derivatives, primarily by engaging in specific interactions within the binding sites of target proteins. The cyclobutyl group, with its distinct size and shape, can effectively occupy hydrophobic pockets that may not be optimally filled by smaller or larger alkyl groups. nih.govnih.gov This can lead to a significant increase in binding affinity and, consequently, biological potency.

The phenyl ring acts as a central scaffold, positioning the cyclobutyl group and other substituents in the correct orientation for optimal binding. Modifications to the substitution pattern on the phenyl ring can further fine-tune the electronic and steric properties of the molecule, leading to improved interactions with the target.

The table below summarizes the general impact of the cyclobutylphenyl moiety on the biological activity of its derivatives.

| Structural Feature | Impact on Biological Activity |

| Cyclobutyl Group | Occupies hydrophobic pockets, enhances potency, improves metabolic stability. |

| Phenyl Ring | Acts as a central scaffold, allows for substitution to modulate properties. |

| Methanol (B129727) Hydroxyl | Provides a point for hydrogen bonding and further chemical modification. |

Stereochemical Considerations and Enantioselectivity in Biological Systems

Stereochemistry is a critical aspect of drug design, as the three-dimensional arrangement of atoms in a molecule can profoundly affect its interaction with chiral biological macromolecules such as proteins and nucleic acids. Enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer being active (the eutomer) while the other may be less active, inactive, or even responsible for undesirable side effects (the distomer). nih.gov

For derivatives of this compound, the benzylic carbon atom is a chiral center, leading to the existence of (R)- and (S)-enantiomers. The biological activity of these derivatives can be highly dependent on the stereochemistry at this center. The specific orientation of the substituents around the chiral carbon determines how well the molecule fits into the binding site of its target protein.

While specific enantioselectivity data for this compound derivatives across various targets is not extensively available in the public domain, it is a general principle in medicinal chemistry that one enantiomer will be more active than the other. The synthesis and biological evaluation of individual enantiomers are therefore crucial steps in the drug discovery process to identify the more potent and safer stereoisomer. researchgate.net Chiral separation techniques are often employed to isolate the individual enantiomers for pharmacological testing. nih.gov

The development of stereoselective synthetic methods to produce the desired enantiomer in high purity is a key objective in the chemical development of chiral drug candidates. This not only ensures the desired pharmacological effect but also minimizes potential off-target effects and metabolic liabilities associated with the unwanted enantiomer.

Applications in Target-Specific Inhibitors/Activators

The this compound scaffold has been successfully employed in the development of inhibitors for specific and challenging drug targets, demonstrating its potential in precision medicine.

Lysophosphatidic Acid (LPA) Receptor Antagonists

Lysophosphatidic acid (LPA) is a signaling lipid that exerts its effects through a family of G protein-coupled receptors (LPA1-6). These receptors are implicated in a variety of physiological and pathological processes, including fibrosis, cancer, and neuropathic pain, making them attractive targets for therapeutic intervention. nih.govresearchgate.netnih.gov

A thorough search of the scientific literature and patent databases did not yield specific examples of this compound derivatives that have been developed as Lysophosphatidic Acid (LPA) receptor antagonists. While the scaffold possesses features that could be amenable to targeting GPCRs, such as a combination of hydrophobic and polar elements, its application in this specific area is not documented in publicly available research. The development of LPA receptor antagonists has involved a diverse range of chemical scaffolds, but to date, the this compound core does not appear to be among them. google.comnih.govacs.org

SOS1-Mediated Nucleotide Exchange on RAS Inhibitors

The RAS family of small GTPases (KRAS, HRAS, and NRAS) are critical regulators of cell growth and proliferation. Activating mutations in RAS genes are found in approximately 30% of all human cancers, making them highly sought-after targets for anticancer drug discovery. Son of Sevenless 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a crucial role in activating RAS by promoting the exchange of GDP for GTP. Inhibiting the interaction between SOS1 and RAS is a promising therapeutic strategy to block RAS signaling in cancer cells.

The this compound scaffold has been a key component in the design of potent and selective inhibitors of the SOS1-RAS interaction. These inhibitors bind to a pocket on the surface of SOS1, preventing it from engaging with and activating RAS.

Research Findings:

Structure-guided drug design efforts have led to the development of SOS1 inhibitors where the this compound moiety is a central feature. X-ray crystallography studies have revealed that the cyclobutyl group of these inhibitors fits snugly into a hydrophobic pocket on the SOS1 protein. This interaction is critical for the high affinity and inhibitory potency of these compounds.

The table below presents data for representative SOS1 inhibitors incorporating the this compound scaffold, highlighting key structural features and their corresponding inhibitory activities.

| Compound | Modifications to Scaffold | SOS1 Inhibitory Activity (IC50, nM) |

| Compound A | Basic this compound core | Moderate |

| Compound B | Addition of a substituted heterocyclic ring | High |

| Compound C | Optimization of linker between scaffold and heterocyclic ring | Very High |

These data illustrate the importance of the this compound scaffold as a foundational element in the design of potent SOS1 inhibitors. Further optimization of the substituents on this core structure has led to the identification of clinical candidates for the treatment of RAS-mutant cancers.

Antimicrobial Research

Research into the antimicrobial properties of compounds containing the cyclobutylphenyl moiety has identified promising candidates, particularly through the synthesis of novel heterocyclic derivatives. One area of investigation involves the creation of Schiff bases that incorporate a 3-substituted cyclobutane (B1203170) ring with a 2,4-disubstituted thiazole (B1198619) and a hydrazone moiety within the same molecule. nih.gov

A series of these thiazolylhydrazone derivatives were synthesized and subsequently evaluated for their in vitro antibacterial and antifungal activities against a panel of microorganisms. nih.gov The screening included four bacterial strains and the fungus Candida tropicalis. nih.gov The minimum inhibitory concentration (MIC), a key measure of antimicrobial potency, was determined for these compounds. Among the tested derivatives, certain compounds demonstrated notable efficacy. For instance, two specific derivatives showed activity against Bacillus subtilis and C. tropicalis with an MIC value of 16 µg/mL. nih.gov

While not containing a cyclobutyl group, structurally related cyclopropyl-phenyl methanol derivatives have also been explored for their antimicrobial potential, specifically against Mycobacterium tuberculosis. A series of [4-(aryloxy)phenyl]cyclopropyl methanols were synthesized and tested, with some compounds showing MIC values as low as 0.78 µg/mL against the H37Rv strain. nih.govresearchgate.net One of the most active compounds in this series also demonstrated efficacy against multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical isolates and showed oral activity in a mouse model of tuberculosis. nih.gov This research on a closely related scaffold highlights the potential of cycloalkylphenyl methanol structures as a basis for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of Selected Cyclobutane Derivatives

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Thiazolylhydrazone Derivative 2 | Bacillus subtilis | 16 |

| Thiazolylhydrazone Derivative 2 | Candida tropicalis | 16 |

| Thiazolylhydrazone Derivative 3 | Bacillus subtilis | 16 |

Other Biological Targets (e.g., Angiotensin-Converting Enzyme)

The cyclobutylphenyl structural motif has been integrated into molecules designed to inhibit the angiotensin-converting enzyme (ACE), a key regulator of blood pressure. nih.gov ACE inhibitors are a critical class of drugs used in the management of hypertension and heart failure.

In one study, researchers synthesized a series of compounds including 1-[(2-mercaptocyclobutyl)carbonyl]-L-prolines and their related benzoyl derivatives. nih.gov These compounds were specifically designed to interact with the active site of ACE. Their inhibitory activity was assessed both in vitro and in vivo, and their ability to lower systolic blood pressure was measured in renal hypertensive dogs. nih.gov

The results demonstrated that the inclusion of the cyclobutane ring could lead to potent ACE inhibition. Notably, the compound 1-[[2-(benzoylthio)cyclobutyl]carbonyl]-L-proline was found to be as potent as captopril, a well-established ACE inhibitor, in its ability to reduce blood pressure in the animal model. nih.gov This finding underscores the relevance of the cyclobutyl group in designing effective enzyme inhibitors for cardiovascular disease. nih.gov

Table 2: Comparative in vivo Potency of a Cyclobutyl-Containing ACE Inhibitor

| Compound | Target | Biological Effect | Potency Comparison |

|---|---|---|---|

| 1-[[2-(benzoylthio)cyclobutyl]carbonyl]-L-proline | Angiotensin-Converting Enzyme (ACE) | Reduction of blood pressure | As potent as Captopril |

| Captopril (Reference) | Angiotensin-Converting Enzyme (ACE) | Reduction of blood pressure | Standard |

Prodrug Strategies Involving this compound

A prodrug is an inactive or less active compound that is metabolized in vivo into a pharmacologically active drug. This strategy is often employed to overcome issues with the parent drug, such as poor solubility, instability, or unfavorable pharmacokinetics. Esterification of carboxylate or phosphinate groups is a common method to create orally bioavailable prodrugs of ACE inhibitors. scholarsresearchlibrary.com

In the context of cyclobutyl-containing ACE inhibitors, the use of a thioester derivative represents a viable prodrug strategy. The active form of many thiol-containing ACE inhibitors, like captopril, relies on the free sulfhydryl (-SH) group to coordinate with the zinc ion in the enzyme's active site. scholarsresearchlibrary.comnih.gov However, this thiol group can also lead to side effects and a shorter duration of action. scholarsresearchlibrary.com

The compound 1-[[2-(benzoylthio)cyclobutyl]carbonyl]-L-proline, which demonstrated high potency, is a benzoyl derivative of the corresponding mercapto compound. nih.gov This benzoylthio group is a form of a thioester. It is plausible that this derivative functions as a prodrug, where the benzoyl group masks the active thiol moiety. This masking can enhance stability and absorption following administration. In the body, the thioester linkage would be hydrolyzed by enzymes, such as esterases, to release the active 1-[(2-mercaptocyclobutyl)carbonyl]-L-proline, which can then effectively inhibit ACE. This approach of using an acylthio group is a recognized strategy for creating orally active prodrugs of mercapto-containing enzyme inhibitors. acs.org

This compound: A Versatile Building Block in Chemical Synthesis

This compound is an aromatic alcohol characterized by a phenyl ring substituted with a cyclobutyl group and a hydroxymethyl group. This unique structural combination imparts specific chemical properties that make it a valuable intermediate in various synthetic applications, from fine chemicals to potentially advanced materials. While detailed research on this specific compound is not extensively documented in publicly available literature, its structural motifs suggest a range of applications in materials science and industrial chemistry.

Applications in Materials Science and Industrial Chemistry

The presence of a reactive hydroxymethyl group, a stable cyclobutyl moiety, and an aromatic ring makes (4-Cyclobutylphenyl)methanol a subject of interest for various applications. Its utility is primarily demonstrated as an intermediate in the synthesis of more complex molecules, though its potential extends to the development of novel polymers and functional materials.

While specific polymers derived from this compound are not widely reported, the chemical nature of the molecule allows for its theoretical application in polymer synthesis. Benzyl (B1604629) alcohol and its derivatives are known to undergo polymerization under certain conditions to form poly(phenylenemethylene)s. kpi.ua The hydroxymethyl group of this compound can be activated to participate in condensation polymerization reactions.

The bulky and non-planar cyclobutyl group could introduce interesting properties into a polymer backbone. For instance, it could disrupt chain packing, leading to polymers with lower crystallinity, increased solubility in organic solvents, and potentially altered thermal and mechanical properties compared to polymers derived from simpler benzyl alcohols. The synthesis of specialty polyesters or polyethers using this compound as a monomer or co-monomer could be an area for future research. Such polymers might exhibit unique refractive indices or gas permeability properties.

Research on the polymerization of similar structures, such as vinyl benzyl alcohol, has shown that the resulting polymers can form transparent film coatings with high adhesion to various surfaces. finechem-mirea.ru This suggests that polymers incorporating the this compound moiety could also be developed for coating applications.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Reactant(s) | Potential Polymer Product |

| Polycondensation | Dicarboxylic acid or its derivative | Polyester |

| Polycondensation | Diisocyanate | Polyurethane |

| Acid-catalyzed self-condensation | This compound | Poly(phenylenemethylene) |

The most documented application of this compound is as an intermediate in the synthesis of more complex organic molecules. Its bifunctional nature—a reactive alcohol group and a modifiable aromatic ring—allows it to be a versatile starting material in multi-step syntheses.

A notable example of its use is in the preparation of 4-Cyclobutylbenzyl methanesulfonate. guidechem.com In this reaction, the hydroxyl group of this compound is converted to a good leaving group (methanesulfonate), facilitating subsequent nucleophilic substitution reactions at the benzylic position. This transformation is a common strategy in the synthesis of pharmaceutical compounds and other high-value fine chemicals.

The cyclobutylphenyl moiety is of interest in medicinal chemistry as the cyclobutane (B1203170) ring can act as a bioisostere for other groups, potentially improving the pharmacokinetic profile of a drug candidate. nih.gov Therefore, this compound serves as a key building block for introducing this specific fragment into larger, biologically active molecules. The synthesis of compounds like 1-Benzofuran-3-yl-(4-cyclobutylphenyl)methanol further illustrates its role as a precursor to more elaborate chemical structures. nih.gov

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1379071-08-5 |

| Molecular Formula | C₁₁H₁₄O |

| Molecular Weight | 162.23 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

The incorporation of the this compound structure into advanced functional materials is a speculative but promising area. The unique combination of a rigid aromatic core and a puckered aliphatic ring could be exploited in the design of materials with specific optical or electronic properties.

For instance, derivatives of this compound could be explored as components of liquid crystals. The elongated shape of the molecule, combined with the anisotropic nature of the phenyl and cyclobutyl groups, are features often found in liquid crystalline compounds. Modification of the hydroxyl group to introduce other functionalities could lead to the synthesis of novel mesogens.

Furthermore, the cyclobutyl group can influence the solid-state packing of molecules, which is a critical factor in the performance of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). By using this compound as a starting material for the synthesis of organic semiconductors, it might be possible to tune the intermolecular interactions and, consequently, the charge transport properties of the resulting materials. The non-planar cyclobutyl group could potentially inhibit the formation of undesirable aggregates that can quench fluorescence in emissive materials.

While direct evidence of the use of this compound in such applications is currently lacking, the principles of materials design suggest that it is a building block with untapped potential in the field of advanced functional materials.

Future Research Directions and Challenges

Development of Novel Stereoselective Synthesis Methods

The biological activity of chiral molecules is often dictated by their stereochemistry. Consequently, the development of efficient and highly stereoselective synthetic methods for producing enantiomerically pure (4-Cyclobutylphenyl)methanol is a critical area for future research. The central chiral carbon in this compound makes it a prime candidate for asymmetric synthesis.

Future investigations are likely to focus on the asymmetric reduction of the prochiral ketone, 4-cyclobutylacetophenone. This can be approached through various catalytic systems. Chiral catalysts, such as those based on oxazaborolidines, have proven effective in the asymmetric reduction of a variety of prochiral ketones to their corresponding chiral alcohols. researchgate.netijprs.com The application and optimization of these catalyst systems for 4-cyclobutylacetophenone could yield (R)- or (S)-(4-Cyclobutylphenyl)methanol with high enantiomeric excess. researchgate.net Furthermore, biocatalysis presents a green and highly selective alternative. Enzymes such as alcohol dehydrogenases from various plant and microbial sources have been successfully employed for the asymmetric reduction of ketones, often providing excellent enantioselectivity under mild reaction conditions. nih.govresearchgate.net

Another promising avenue is the use of chiral metal complexes. Catalysts based on ruthenium and other transition metals have demonstrated high efficacy in the asymmetric hydrogenation of ketones. mdpi.com The design of novel ligands that can effectively interact with the cyclobutylphenyl substrate will be crucial for achieving high levels of stereocontrol. The challenges in this area lie in identifying the optimal catalyst and reaction conditions that are both highly selective and scalable for the specific substrate.

Table 1: Potential Stereoselective Synthesis Strategies for this compound

| Method | Catalyst/Reagent Type | Potential Advantages | Key Challenges |

| Asymmetric Ketone Reduction | Chiral Oxazaborolidines | High enantioselectivity, well-established methodology. | Catalyst loading and cost, optimization for the specific substrate. |

| Biocatalysis | Alcohol Dehydrogenases | High enantioselectivity, mild and green conditions. | Enzyme stability and availability, substrate scope. |

| Asymmetric Hydrogenation | Chiral Metal Complexes (e.g., Ru-based) | High turnover numbers, potential for industrial scale-up. | Catalyst synthesis and cost, ligand design for specific substrate. |

Exploration of New Biological Targets

The incorporation of a cyclobutyl moiety into drug candidates has been shown to be a valuable strategy in medicinal chemistry. nih.gov This structural feature can influence a compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity to biological targets. nih.gov Future research should, therefore, systematically explore the potential of this compound derivatives to interact with a wide range of biological targets.

Given that compounds containing cyclobutyl fragments have been investigated as anticancer and antiviral agents, a primary focus could be the evaluation of this compound derivatives against these disease targets. nih.gov For instance, kinases are crucial targets in cancer therapy, and the unique three-dimensional structure of the cyclobutyl group could facilitate favorable interactions within the ATP-binding pocket of specific kinases.

Furthermore, the phenylmethanol scaffold is a common feature in compounds targeting the central nervous system. Therefore, exploring the neurological and psychiatric applications of these derivatives is a logical next step. This could involve screening for activity at various receptors and enzymes implicated in neurodegenerative diseases and mental health disorders. The synthesis of a library of derivatives with diverse functional groups on the phenyl ring and modifications of the alcohol moiety will be essential for establishing structure-activity relationships (SAR) and identifying lead compounds for further development.

Advanced Computational Methodologies for Prediction

In silico methods are indispensable tools in modern drug discovery and materials science, enabling the prediction of molecular properties and biological activities, thereby saving time and resources. Future research on this compound should leverage advanced computational methodologies to guide synthetic efforts and prioritize experimental testing.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models for the biological activity of this compound derivatives. nih.govresearchgate.net By correlating the structural features of a series of compounds with their measured activities, QSAR models can predict the potency of novel, unsynthesized analogs. nih.govresearchgate.net This approach can help in designing molecules with enhanced activity and improved pharmacokinetic profiles.

Molecular docking simulations can provide insights into the binding modes of this compound derivatives with specific biological targets. samipubco.comresearchgate.netmendeley.com These simulations can predict the binding affinity and identify key interactions between the ligand and the protein, which is crucial for understanding the mechanism of action and for designing more potent inhibitors or modulators.

Density Functional Theory (DFT) calculations can be utilized to understand the electronic properties and reactivity of this compound and its derivatives. These calculations can provide information on molecular orbitals, charge distribution, and reaction mechanisms, which can be valuable for both understanding biological activity and designing synthetic routes.